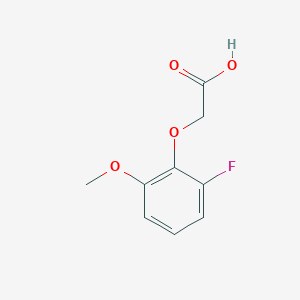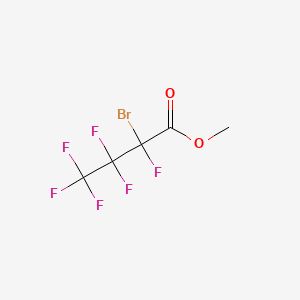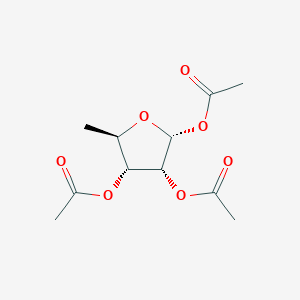
2,7-Dichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential toxicity . This compound is particularly notable for its use in scientific research and its occurrence as an industrial by-product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dichlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions . The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound is often an unintended consequence of processes involving chlorinated compounds. For example, it can be formed during the incineration of chlorine-containing materials such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) . These processes typically occur at temperatures below 1200°C, where the presence of chlorine donors leads to the formation of polychlorinated dibenzofurans .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dichlorodibenzofuran undergoes various chemical reactions, including:
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction may yield partially dechlorinated dibenzofurans .
Applications De Recherche Scientifique
2,7-Dichlorodibenzofuran has several applications in scientific research:
Environmental Analysis: It is used as a standard in the analysis of environmental pollutants, particularly in studies of dioxins and furans.
Toxicology Studies: Due to its potential toxicity, it is studied to understand its effects on human health and the environment.
Biodegradation Research: It serves as a model compound in studies investigating the microbial degradation of chlorinated organic pollutants.
Mécanisme D'action
2,7-Dichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that binds to specific DNA sequences, leading to the activation of genes involved in the metabolism of xenobiotic compounds . The binding of this compound to AhR can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of various chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
2,4,8-Trichlorodibenzofuran: Studied for its biodegradation by specific bacterial strains.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with similar chemical properties.
Uniqueness
2,7-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective interaction with the aryl hydrocarbon receptor and its role as a model compound in environmental and toxicological studies highlight its importance in scientific research .
Propriétés
Numéro CAS |
74992-98-6 |
|---|---|
Formule moléculaire |
C12H6Cl2O |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
2,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
Clé InChI |
DOZUTNBCPVUMPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)





![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
